Valethamate

Description

Historical Context of Antimuscarinic Agents in Chemical Biology Research

The investigation of antimuscarinic agents is deeply rooted in the history of pharmacology and chemical biology. The journey began with the study of naturally occurring belladonna alkaloids, such as atropine (B194438) and scopolamine. wikipedia.org These compounds were instrumental as early chemical probes for exploring the functions of the parasympathetic nervous system. wikipedia.org Their ability to block the effects of acetylcholine (B1216132) provided the foundational evidence for the existence of specific receptor sites, which were later named muscarinic receptors. wikipedia.orgnih.gov

The progression of synthetic chemistry allowed for the creation of a vast library of synthetic antagonists. These agents, through systematic structure-activity relationship studies, became crucial tools for dissecting the complexities of the cholinergic system. The development of selective antagonists was a pivotal moment in chemical biology, enabling researchers to distinguish between different muscarinic receptor subtypes (M1-M5). nih.govnih.govmdpi.com Compounds like pirenzepine, for instance, were critical in differentiating the M1 ("neural") subtype from the M2 ("cardiac") and M3 ("glandular/smooth muscle") subtypes. nih.govnih.gov This ability to selectively block specific receptor subtypes allowed scientists to probe their distinct physiological roles, signaling pathways, and distribution in various tissues, thereby advancing the understanding of receptor theory and function. nih.govfrontiersin.org

Evolution of Valethamate's Role in Chemical and Pharmacological Investigations

This compound, a synthetic quaternary ammonium (B1175870) antimuscarinic agent, was introduced into the scientific landscape around the mid-20th century, with its originator cited as Kali-Chemie and its approval year noted as 1958. ncats.io As a quaternary ammonium compound, its structure inherently limits its ability to cross the blood-brain barrier, focusing its action on peripheral systems. indexcopernicus.com

Initial pharmacological investigations centered on characterizing its fundamental antispasmodic properties. apollopharmacy.in Early in vitro studies evaluated its antagonist activity on isolated smooth muscle preparations, such as guinea pig uterine horns, by measuring its ability to counteract contractions induced by muscarinic agonists like methacholine. ncats.io These foundational experiments established its profile as a blocker of acetylcholine's action on smooth muscle. apollopharmacy.inpatsnap.com

The evolution of this compound's role in research saw a shift towards more specific pharmacological questions. A notable 1992 study investigated its binding affinity for different muscarinic receptor subtypes. This research demonstrated that this compound bromide competitively antagonized the contraction of guinea-pig uterus tissue, a preparation where the M2 receptor is predominant, with a high affinity. nih.gov Such studies were crucial in moving beyond a general "antispasmodic" label to a more refined, receptor-level understanding of its mechanism. This progression from a novel synthetic compound to a tool for receptor subtype investigation illustrates its evolving role in pharmacological science.

Scope and Significance of Contemporary this compound Research

Contemporary research on this compound is largely concentrated in two main areas: clinical comparative studies and analytical chemistry. The bulk of recent investigations involves clinical trials aimed at evaluating its efficacy, particularly in the context of labor augmentation. patsnap.com These studies frequently compare this compound to other spasmolytic agents, most notably Drotaverine hydrochloride, to establish evidence-based clinical guidelines. nih.govacademicmed.orgnih.gov The primary endpoints in these investigations include the rate of cervical dilation and the duration of the stages of labor. nih.govnih.govjsafog.com The significance of this line of inquiry lies in the ongoing effort to refine obstetric practices by critically assessing the utility of long-standing pharmacological agents. nih.gov

A second significant area of modern research focuses on the analytical characterization of this compound. Studies are dedicated to developing and validating new, sophisticated analytical methods, such as Ultra-Fast Liquid Chromatography (UFLC), for its precise quantification in pharmaceutical formulations. indexcopernicus.com This research also involves conducting forced degradation studies to understand its stability under various stress conditions (acidic, alkaline, oxidative, and thermal), which is critical for ensuring the quality and integrity of the final pharmaceutical product. indexcopernicus.com

While preclinical research is less prominent, ex vivo tissue models continue to be used to investigate its physiological effects on smooth muscle contractility. ncats.io However, the main thrust of contemporary research remains centered on its clinical application and analytical control.

Research Data Tables

Chemical and Physical Properties of this compound

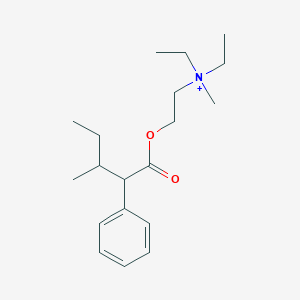

| Property | Value |

| IUPAC Name | diethyl-methyl-[2-(3-methyl-2-phenylpentanoyl)oxyethyl]azanium |

| Molecular Formula | C₁₉H₃₂NO₂⁺ |

| Molecular Weight | 306.46 g/mol |

| Compound Type | Quaternary Ammonium Compound; Antimuscarinic Agent |

| Mechanism of Action | Competitive antagonist at muscarinic acetylcholine receptors |

| Primary Action | Smooth muscle relaxation |

This table presents the fundamental chemical and pharmacological properties of the this compound cation.

Summary of Comparative Research Findings: this compound vs. Drotaverine

| Study Focus | This compound Bromide Group Finding | Drotaverine Hydrochloride Group Finding | Reference |

| Rate of Cervical Dilation | 1.86 cm/h | 2.04 cm/h | nih.gov |

| Rate of Cervical Dilation | 1.44 cm/h | 1.92 cm/h | jsafog.com |

| Rate of Cervical Dilation | 1.79 cm/h | 2.05 cm/h | academicmed.org |

| Rate of Cervical Dilation | 2.4 cm/h (SD 0.9) | 3.0 cm/h (SD 1.4) | nih.gov |

| Injection-to-Delivery Interval | 220.68 min | 193.96 min | nih.gov |

| Injection-to-Delivery Interval | 206.5 min (SD 69.7) | 183.2 min (SD 78.8) | nih.gov |

| Duration of First Stage of Labor | 277.58 min (SD 100.96) | 244.96 min (SD 96.21) | academicmed.org |

| Duration of First Stage of Labor | 279.85 min (SD 82.76) | 187.20 min (SD 48.03) | ijrcog.org |

This table summarizes key quantitative outcomes from several randomized controlled trials comparing the efficacy of this compound bromide and Drotaverine hydrochloride in the context of labor progression. SD denotes Standard Deviation.

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

16376-74-2 |

|---|---|

Formule moléculaire |

C19H32NO2+ |

Poids moléculaire |

306.5 g/mol |

Nom IUPAC |

diethyl-methyl-[2-(3-methyl-2-phenylpentanoyl)oxyethyl]azanium |

InChI |

InChI=1S/C19H32NO2/c1-6-16(4)18(17-12-10-9-11-13-17)19(21)22-15-14-20(5,7-2)8-3/h9-13,16,18H,6-8,14-15H2,1-5H3/q+1 |

Clé InChI |

UPPMZCXMQRVMME-UHFFFAOYSA-N |

SMILES |

CCC(C)C(C1=CC=CC=C1)C(=O)OCC[N+](C)(CC)CC |

SMILES canonique |

CCC(C)C(C1=CC=CC=C1)C(=O)OCC[N+](C)(CC)CC |

Autres numéros CAS |

16376-74-2 |

Synonymes |

Epidosin N,N-diethyl-N-methyl-2-(3-methyl-2-phenylvaleryloxy)ethylammonium bromide valethamate valethamate bromide |

Origine du produit |

United States |

Synthesis and Chemical Derivatization of Valethamate

Synthetic Methodologies for Valethamate

The synthesis of this compound bromide involves two key transformations: the esterification of 3-methyl-2-phenylpentanoic acid with 2-(diethylamino)ethanol (B1670525) and the subsequent quaternization of the resulting tertiary amine with methyl bromide.

The initial step in this compound synthesis is the formation of the diethylaminoethyl ester of 3-methyl-2-phenylpentanoic acid. This can be achieved through several established esterification methods.

Fischer-Speier Esterification : This classical method involves the reaction of the carboxylic acid (3-methyl-2-phenylpentanoic acid) with the alcohol (2-(diethylamino)ethanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible, and to drive the equilibrium towards the product, water is typically removed as it is formed, for instance, by azeotropic distillation. The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack by the alcohol.

Steglich Esterification : For substrates that may be sensitive to strong acidic conditions, the Steglich esterification offers a milder alternative. wikipedia.orgorganic-chemistry.orgsynarchive.comorgsyn.orgresearchgate.net This method utilizes a coupling agent, typically a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), and a catalyst, commonly 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgorganic-chemistry.org The carbodiimide activates the carboxylic acid to form an O-acylisourea intermediate, which is then readily attacked by the alcohol to form the ester. organic-chemistry.org A key advantage of this method is that it proceeds under neutral conditions and at room temperature. wikipedia.org

The choice of esterification pathway depends on factors such as the stability of the reactants, desired yield, and reaction scale.

The final step in the synthesis of this compound is the conversion of the tertiary amine ester, 2-(diethylamino)ethyl 3-methyl-2-phenylpentanoate, into a quaternary ammonium (B1175870) salt. This is typically achieved through the Menshutkin reaction . wikipedia.org

The Menshutkin reaction involves the alkylation of a tertiary amine with an alkyl halide. wikipedia.org In the case of this compound synthesis, the tertiary amine is the ester intermediate, and the alkylating agent is methyl bromide. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nitrogen atom of the tertiary amine acts as the nucleophile, attacking the electrophilic carbon of the methyl bromide. This results in the formation of the quaternary ammonium cation and the displacement of the bromide anion.

The rate of the Menshutkin reaction is influenced by several factors, including the nature of the solvent, the structure of the amine, and the alkyl halide. nih.govresearchgate.netresearchgate.net Polar aprotic solvents are generally favored as they can stabilize the charged transition state, thereby accelerating the reaction. nih.govresearchgate.net

Microwave-Assisted Synthesis : Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. sphinxsai.comnih.govresearchgate.net For both the esterification and quaternization steps in this compound synthesis, microwave heating can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner products. sphinxsai.com The direct coupling of microwave energy with the polar molecules in the reaction mixture leads to rapid and uniform heating, which is often more efficient than conventional heating methods. sphinxsai.com

Biocatalysis : The use of enzymes as catalysts offers a high degree of selectivity and operates under mild reaction conditions. rjraap.comnih.govillinois.edumdpi.com For the esterification step, lipases are particularly attractive biocatalysts. nih.govresearchgate.netnih.gov Lipase-catalyzed esterification can be performed in aqueous or non-aqueous media and often exhibits high chemo-, regio-, and enantioselectivity. nih.govnih.gov This approach can be particularly valuable for the synthesis of chiral this compound analogues, potentially avoiding the need for separate chiral resolution steps. nih.gov

These novel approaches offer promising avenues for the more sustainable and efficient production of this compound and its derivatives.

Chemical Derivatization and Analogue Design

The design of this compound analogues is guided by the general principles of structure-activity relationships (SAR) for anticholinergic agents. The goal is to enhance potency, selectivity for specific muscarinic receptor subtypes, and to optimize pharmacokinetic properties.

The structure of anticholinergic agents like this compound generally consists of a quaternary ammonium head, an ester group, and a bulky acyl group. Modifications to each of these components can have a significant impact on biological activity. pharmacy180.comjove.comcutm.ac.in

| Structural Component | Modification Strategy | Expected Impact on Activity |

| Quaternary Ammonium Group | Variation of alkyl substituents on the nitrogen atom. | The trimethylammonium group is often optimal for maximal muscarinic activity. Larger alkyl groups can decrease activity. pharmacy180.comcutm.ac.in |

| Acyl Group | Introduction of different cyclic or aromatic rings in place of the phenyl group. Alteration of the alkyl chain (e.g., branching, length). | Esters of aromatic or higher molecular weight acids are often associated with antagonist activity. The size and shape of this group are critical for receptor binding. pharmacy180.comcutm.ac.innih.gov |

| Ethylene (B1197577) Bridge | Increasing or decreasing the length of the carbon chain between the ester and nitrogen. Introducing substituents on the bridge. | A two-carbon chain is often optimal. Modifications can affect receptor selectivity. jove.comcutm.ac.in |

Pharmacophore modeling is a computational tool used to identify the essential three-dimensional arrangement of functional groups required for biological activity. nih.govnih.govmdpi.comresearchgate.netdntb.gov.ua By creating a pharmacophore model based on this compound and other known anticholinergics, new analogues with potentially improved properties can be designed and prioritized for synthesis. nih.govnih.gov

This compound possesses two chiral centers, one at the carbon bearing the phenyl group and the other at the carbon with the methyl group in the pentanoic acid moiety. This results in the possibility of four stereoisomers. It is well-established that biological receptors, including muscarinic receptors, are chiral and often exhibit stereoselectivity, meaning that different enantiomers of a drug can have significantly different potencies and pharmacological profiles. pharmacy180.com

The synthesis of enantiomerically pure this compound derivatives is therefore a key objective in developing more refined therapeutic agents. This can be achieved through several strategies:

Chiral Resolution : A racemic mixture of the precursor, 3-methyl-2-phenylpentanoic acid, can be separated into its individual enantiomers. wikipedia.orglibretexts.org This is often accomplished by forming diastereomeric salts with a chiral resolving agent, such as a chiral amine. wikipedia.orglibretexts.org The diastereomers, which have different physical properties, can then be separated by methods like fractional crystallization. wikipedia.org

Asymmetric Synthesis : This approach aims to directly synthesize a single, desired enantiomer of a chiral precursor. wikipedia.orgnih.gov For example, the asymmetric synthesis of (2S,3R)-3-methyl-2-phenylpentanoic acid would allow for the production of a single stereoisomer of this compound. nih.gov This avoids the loss of 50% of the material inherent in chiral resolution of a racemate. wikipedia.org

Biocatalysis : As mentioned previously, enzymes can be used to perform stereoselective reactions. nih.gov For instance, a lipase (B570770) could be used to selectively esterify one enantiomer of racemic 3-methyl-2-phenylpentanoic acid, allowing for the separation of the esterified and unreacted enantiomers. illinois.edu

The development of stereochemically pure this compound derivatives is crucial for understanding the precise interactions with muscarinic receptors and for potentially developing agents with improved therapeutic indices.

Exploration of Prodrug Strategies for this compound

A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active pharmacological agent. The primary objectives of prodrug design include improving solubility, increasing permeability, enhancing chemical stability, and minimizing side effects.

Designing prodrugs for permanently charged molecules, such as the quaternary ammonium structure of this compound, presents significant challenges. A primary goal of many prodrug strategies is to temporarily increase a molecule's lipophilicity to enhance its ability to cross biological membranes; however, masking a permanent positive charge is not a straightforward process.

Theoretical prodrug strategies for quaternary ammonium compounds have been explored in patent literature. One such approach involves creating labile derivatives, for instance, through aldehyde-linked moieties, which can reduce the polarity and solubility of the parent drug, potentially allowing for sustained release. Another novel, though highly specialized, strategy involves using external triggers like radiotherapy to cleave the quaternary ammonium group, thereby activating the drug at a specific site. This latter approach is primarily investigated in the context of targeted cancer therapy.

Analyzing the structure of this compound, the ester functional group represents a classical site for chemical modification in prodrug design. However, derivatization at this position would not address the core challenge posed by the permanent positive charge on the nitrogen atom, which remains a dominant feature influencing the molecule's pharmacokinetic profile.

Despite these theoretical considerations, a thorough review of published scientific literature reveals a notable absence of specific research focused on the synthesis and evaluation of this compound prodrugs. The existing body of research does not provide data on derivatized forms of this compound designed to function as prodrugs.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

The key structural components for anticholinergic activity include:

A Cationic Head: A quaternary ammonium group is crucial for high-potency antagonist activity, as it mimics the quaternary nitrogen of the natural ligand, Acetylcholine (B1216132).

An Ester Moiety: The presence of an ester group is a common feature in potent anticholinergics.

A Cyclic/Bulky Acyl Group: Large, bulky groups, particularly those containing aromatic or carbocyclic rings, substituted on the acid portion of the ester, are necessary for strong receptor binding and antagonist activity.

A Spacer Chain: An optimal distance between the cationic head and the ester group, typically provided by a two- to four-carbon chain, is required for proper orientation at the receptor site.

This compound's structure aligns well with these principles, as detailed in the table below.

| SAR Feature | General Requirement for High Potency | Corresponding Moiety in this compound | Conformity |

|---|---|---|---|

| Cationic Head | Quaternary ammonium salt | N,N-diethyl-N-methyl-ammonium | Yes |

| Ester Group | Presence of an ester linkage | -C(=O)O- | Yes |

| Spacer Chain | 2-4 atom chain (typically carbon) | Ethylene bridge (-CH₂-CH₂-) | Yes (2 carbons) |

| Acyl Substituents | Bulky, lipophilic groups (e.g., phenyl, cyclohexyl) | Phenyl and sec-Butyl groups (from 3-methyl-2-phenylvaleric acid) | Yes |

Based on these established principles, the predicted impact of structural modifications to the this compound molecule on its anticholinergic activity can be hypothesized.

| Structural Moiety | Modification | Predicted Effect on Anticholinergic Activity | Rationale |

|---|---|---|---|

| Quaternary Ammonium Group (Cationic Head) | Replacement of N-ethyl/N-methyl groups with larger alkyl chains | Decrease | The size of the substituents on the nitrogen is critical; groups larger than ethyl typically reduce affinity for the muscarinic receptor. |

| Conversion to a tertiary amine | Significant Decrease | Quaternary amines are generally more potent antagonists than their tertiary amine counterparts, which require protonation to become active. | |

| Spacer Chain (Ethylene Bridge) | Shortening or lengthening the chain (e.g., to 1 or 5 carbons) | Decrease | A chain length of 2 to 4 atoms is optimal to position the cationic head and ester group correctly at the receptor. |

| Introducing substitution on the bridge | Decrease | Substitution on the ethylene bridge typically reduces both muscarinic and nicotinic activity. | |

| Acyl Group (3-methyl-2-phenylvaleryl) | Replacement of the phenyl ring with a small alkyl group | Drastic Decrease | An aromatic or large carbocyclic ring is essential for strong antagonist binding via hydrophobic interactions at the receptor site. |

| Replacement of the ester with an ether linkage | Activity may be retained but altered | While the ester is common, some potent anticholinergics feature an ether linkage, indicating the oxygen atom is key. |

Furthermore, the 3-methyl-2-phenylvaleric acid portion of this compound contains two chiral centers. Stereochemistry often plays a critical role in the activity of anticholinergic drugs. For instance, the naturally occurring antagonist Atropine (B194438) exists as a racemic mixture, with the (l)-hyoscyamine isomer being significantly more potent than the (d)-isomer. It is highly probable that one stereoisomer of this compound is more active than the others, but specific studies differentiating the activity of these isomers are not found in the reviewed literature.

Molecular Mechanism and Biochemical Interaction Research of Valethamate

Investigations into Valethamate's Receptor Binding Kinetics

The kinetic profile of a drug's interaction with its receptor is a critical determinant of its pharmacological effect. For this compound, research has primarily focused on its binding to muscarinic acetylcholine (B1216132) receptors.

Muscarinic Acetylcholine Receptor (mAChR) Subtype Selectivity Studies

This compound acts as an antagonist at muscarinic acetylcholine receptors (mAChRs). patsnap.compatsnap.comontosight.ai There are five subtypes of muscarinic receptors, M1 through M5, which are distributed in various tissues and mediate different physiological responses. guidetopharmacology.orgmdpi.com The therapeutic efficacy and side-effect profile of a muscarinic antagonist are significantly influenced by its selectivity for these subtypes.

This compound is generally considered a non-selective muscarinic antagonist, meaning it does not show a strong preference for any single mAChR subtype. ncats.ionih.gov This lack of selectivity means it can interact with muscarinic receptors in various organs, including the gastrointestinal tract, urinary bladder, and uterus. patsnap.com

One study investigating the affinity of various antagonists for different mAChR subtypes determined the equilibrium dissociation constant (KB) of this compound bromide for the muscarinic receptors in the guinea-pig uterus. The -log KB value was found to be 8.04, which is consistent with the presence of an M2 receptor in this tissue. drugbank.com Another database reports a pKi value of 8.44 for this compound Bromide at the M4 receptor. nih.gov The pKi value is the negative logarithm of the Ki (inhibition constant), and a higher pKi value indicates a stronger binding affinity.

The development of subtype-selective muscarinic ligands is a significant area of research, as it offers the potential for more targeted therapies with fewer side effects. guidetopharmacology.orgmdpi.com Allosteric modulators, which bind to a site on the receptor different from the primary (orthosteric) binding site of acetylcholine, are one avenue being explored to achieve subtype selectivity. guidetopharmacology.orgmdpi.com

Table 1: Reported Binding Affinities of this compound for Muscarinic Receptor Subtypes This table is interactive. You can sort and filter the data.

| Receptor Subtype | Tissue/System | Reported Affinity Value | Type of Value |

|---|---|---|---|

| M2 | Guinea-pig uterus | 8.04 | -log KB |

| M4 | Not specified | 8.44 | pKi |

Competitive Antagonism at Cholinergic Receptors

This compound functions as a competitive antagonist at muscarinic cholinergic receptors. patsnap.commedchemexpress.com This means that it binds to the same site on the receptor as the endogenous neurotransmitter, acetylcholine, but does not activate the receptor. coggle.it By occupying the binding site, this compound prevents acetylcholine from binding and initiating a cellular response, which in the case of smooth muscle, is typically contraction. patsnap.comapollopharmacy.in

The competitive nature of this compound's antagonism has been demonstrated in isolated tissue studies. For example, in preparations of guinea pig uterine horns, this compound competitively antagonized the contractions induced by the muscarinic agonist methacholine. ncats.io This reversible blockade can be overcome by increasing the concentration of the agonist. coggle.it

Cellular and Subcellular Effects of this compound

The binding of this compound to muscarinic receptors triggers a cascade of cellular events that ultimately lead to its observed physiological effects.

Impact on Smooth Muscle Contraction Mechanisms in Isolated Tissue Models

A primary and well-documented effect of this compound is the relaxation of smooth muscle. patsnap.comontosight.aiapollopharmacy.in This has been extensively studied in isolated tissue bath preparations, a classic pharmacological tool for examining the contractility of tissues like the intestine and uterus. nih.govnih.gov

In these models, tissues are suspended in an organ bath containing a physiological salt solution, and their contractions are recorded. ncats.ioresearchgate.net The addition of this compound to the bath inhibits the spontaneous or agonist-induced contractions of the smooth muscle. apollopharmacy.in For instance, it has been shown to relax the smooth muscles of the cervix and intestine. apollopharmacy.in This effect is a direct consequence of its blockade of muscarinic receptors, which are instrumental in mediating smooth muscle contraction. patsnap.com

Intracellular Signaling Pathways Modulated by this compound

Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs). guidetopharmacology.orgmdpi.com The binding of an agonist to these receptors initiates intracellular signaling cascades. The M1, M3, and M5 subtypes typically couple to Gq/11 proteins, leading to the activation of phospholipase C and an increase in intracellular calcium. mdpi.comnih.gov The M2 and M4 subtypes, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels. mdpi.com

As a muscarinic antagonist, this compound blocks these signaling pathways. medchemexpress.com By preventing acetylcholine from activating the receptor, this compound inhibits the downstream signaling events that lead to smooth muscle contraction. While the precise and complete cascade of intracellular events modulated by this compound is a complex area of ongoing research, its primary mechanism is understood to be the interruption of the acetylcholine-initiated G-protein signaling pathways in smooth muscle cells. patsnap.com Some research points to the involvement of the RhoA/Rho-kinase signaling pathway in uterine contractility, which can be influenced by agents that affect intracellular signaling. u-szeged.hu Additionally, some spasmolytic drugs that are structurally related to papaverine, like drotaverine, are known to inhibit phosphodiesterase 4 (PDE4), leading to an increase in intracellular cAMP and subsequent smooth muscle relaxation. nih.gov

Biophysical and Protein Interaction Studies of this compound

The interaction between a drug and its protein target can be investigated using various biophysical techniques. These methods provide insights into the binding affinity, kinetics, and structural changes that occur upon complex formation. nih.govnih.gov

While specific biophysical studies focusing solely on this compound are not extensively detailed in the public domain, the principles of these techniques are applicable to understanding its interaction with muscarinic receptors. Techniques such as surface plasmon resonance (SPR) and fluorescence polarization could be used to quantify the binding affinity and kinetics of this compound with different mAChR subtypes. cytivalifesciences.com.cnd-nb.info Isothermal titration calorimetry (ITC) could provide thermodynamic data on the binding interaction. nih.gov

Protein-protein interaction (PPI) studies are also crucial in understanding the broader biological context of a drug's action. beilstein-journals.orgbiorxiv.org this compound's primary interaction is with the muscarinic receptor. However, the receptor itself is part of a larger network of interacting proteins, including G proteins and other signaling molecules. patsnap.com Understanding how this compound's binding to the receptor might influence these broader protein-protein interaction networks could reveal more subtle aspects of its mechanism of action.

This compound Binding to Serum Proteins (e.g., Human Serum Albumin)

The interaction between pharmaceutical compounds and plasma proteins, particularly Human Serum Albumin (HSA), is a cornerstone of pharmacokinetics, influencing a drug's distribution, metabolism, and excretion. nih.govfindacode.com HSA is the most abundant protein in blood plasma and acts as a carrier for a vast array of endogenous and exogenous molecules. nih.govplos.org The extent to which a drug binds to HSA determines its free, pharmacologically active concentration in the bloodstream. nih.gov This binding is typically reversible, creating an equilibrium between the bound and unbound drug fractions. findacode.com Only the unbound portion is generally available to cross biological membranes, interact with target receptors, and subsequently be eliminated from the body. findacode.com

Despite the established importance of this interaction for drug efficacy, a review of available scientific literature indicates a lack of specific research focused on the binding of this compound to serum proteins. Studies providing quantitative data such as binding constants (K_a_), thermodynamic parameters (enthalpy, entropy), or identification of specific binding sites on Human Serum Albumin for this compound are not presently documented. Computational and spectroscopic methods, such as fluorescence quenching and molecular docking, are commonly used to characterize these interactions for many drugs, but such an analysis for this compound has not been published. scielo.org.mx

Conformational Changes in Biological Macromolecules Induced by this compound

The function of biological macromolecules, especially proteins, is intrinsically linked to their three-dimensional structure. A change in this structure, known as a conformational change, is often induced by the binding of a ligand, such as a drug molecule. nih.govwikipedia.org These structural shifts are fundamental to processes like enzyme catalysis and allosteric signaling. wikipedia.org

This compound functions as an anticholinergic agent by acting as a competitive antagonist at muscarinic acetylcholine receptors. apollopharmacy.in This mechanism implies that this compound binds to the same site as the endogenous neurotransmitter, acetylcholine, but prevents the receptor's activation. apollopharmacy.in The binding of any ligand to its receptor inherently involves and induces conformational changes. nih.gov In the case of an antagonist like this compound, it is expected to bind and stabilize an inactive conformational state of the receptor, thereby blocking the signal transduction pathway that acetylcholine would normally initiate.

However, specific biophysical studies detailing the precise conformational changes induced in muscarinic receptors or other biological macromolecules upon binding to this compound are not available in the current scientific literature. Techniques such as X-ray crystallography, NMR spectroscopy, or circular dichroism, which are used to analyze such structural changes, have not been reported in the context of this compound's interactions. nih.govwikipedia.org Therefore, while the principle of induced conformational change is central to this compound's mechanism of action, the specific structural dynamics of this interaction remain uncharacterized.

Interaction with Cyclodextrins and Supramolecular Chemistry

Supramolecular chemistry explores the complex systems formed by the association of two or more chemical species held together by non-covalent intermolecular forces. rsc.org A key area within this field is the study of host-guest interactions, where a "host" molecule can enclose a "guest" molecule. researchgate.net Cyclodextrins (CDs) are well-known host molecules; these cyclic oligosaccharides feature a hydrophilic exterior and a hydrophobic inner cavity, allowing them to form water-soluble inclusion complexes with a variety of appropriately sized guest molecules, including many drugs. researchgate.netmdpi.com

The interaction of the amphiphilic drug this compound bromide (VTB) with cyclodextrins has been investigated using potentiometry with drug-sensitive electrodes. researchgate.net This research provides specific insights into the supramolecular behavior of this compound.

Key Research Findings:

Complex Stoichiometry: this compound was found to form a 1:1 inclusion complex with alpha-cyclodextrin (B1665218) (α-CD), beta-cyclodextrin (B164692) (β-CD), and gamma-cyclodextrin (B1674603) (γ-CD). researchgate.netresearchgate.netresearchgate.net Notably, unlike other amphiphilic drugs studied in the same research, this compound did not form higher-order (e.g., 2:1 drug-to-CD) complexes with γ-cyclodextrin. researchgate.netresearchgate.net

Binding Affinity: The relative strength of the 1:1 complex formation between this compound and the different cyclodextrins was determined to follow the order: β-CD > α-CD > γ-CD . researchgate.netresearchgate.net This indicates that the size and geometry of the β-cyclodextrin cavity provide the most favorable fit for the this compound molecule.

Thermodynamics: Further analysis revealed that the free energy change (ΔG) for the complexation of this compound with β-cyclodextrin is primarily driven by the enthalpy term (ΔH) rather than the entropy term (ΔS). researchgate.net This suggests that the formation of the inclusion complex is an energetically favorable process dominated by the establishment of stabilizing intermolecular forces within the complex, rather than being driven by the disorder created from the release of water molecules from the cyclodextrin (B1172386) cavity. conicet.gov.ar

The table below summarizes the key findings regarding the interaction of this compound with cyclodextrins.

| Cyclodextrin Type | Complex Stoichiometry (this compound:CD) | Relative Binding Strength |

| α-Cyclodextrin | 1:1 | Moderate |

| β-Cyclodextrin | 1:1 | Strongest |

| γ-Cyclodextrin | 1:1 | Weakest |

Analytical Methodologies and Spectroscopic Characterization in Valethamate Research

Chromatographic Techniques for Valethamate Analysis

Chromatography is a cornerstone for the separation and quantification of this compound. Various methods, including High-Performance Liquid Chromatography (HPLC), Ultra-Fast Liquid Chromatography (UFLC), High-Performance Thin Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), have been developed and validated for this purpose.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC stands out as a primary tool for the analysis of this compound bromide in bulk and pharmaceutical dosage forms due to its precision and reproducibility.

Several simple, reliable, and robust isocratic RP-HPLC methods have been developed for the quantification of this compound bromide. oaji.netresearchgate.net These methods are validated according to the International Council for Harmonisation (ICH) Q2 (R1) guidelines, assessing parameters such as linearity, precision, accuracy, specificity, and robustness. oaji.net

One such method utilizes a C18 column with a mobile phase of acetonitrile (B52724) and water, offering a rapid analysis with a retention time of 4.62 minutes. oaji.net Another validated method employs a C8 column with a mobile phase consisting of methanol (B129727) and a potassium dihydrogen orthophosphate buffer, demonstrating linearity over a broad concentration range. researchgate.net The validation of these methods confirms their suitability for routine quality control analysis of this compound bromide in injectable and other pharmaceutical formulations. oaji.netresearchgate.net The percentage of recovery in these methods is typically high (e.g., 99.5% to 101.1%), indicating that the method is free from interference by excipients used in the formulations. oaji.netresearchgate.net

Table 1: Comparison of Validated RP-HPLC Methods for this compound Analysis

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Column | Luna HPLC analytical C18 (250 x 4.6 mm, 5 µm) oaji.net | Merck C8 (250 X 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | Acetonitrile: Water (20:80 v/v) oaji.net | Methanol : 25mM KH2PO4 buffer (pH 2.5) (55:45 v/v) researchgate.net |

| Flow Rate | Not Specified | 1.0 ml/min researchgate.net |

| Detection Wavelength | 200 nm (PDA Detector) oaji.net | 210 nm researchgate.net |

| Retention Time (Rt) | 4.62 min oaji.net | 11.8 min researchgate.net |

| Linearity Range | 5-30 µg/ml oaji.net | 40-240 µg/ml researchgate.net |

| Limit of Detection (LOD) | 0.22 µg/ml oaji.net | 1.0271 µg/ml researchgate.net |

| Limit of Quantification (LOQ) | 0.68 µg/ml oaji.net | 3.1126 µg/ml researchgate.net |

To overcome the drawbacks of some existing HPLC methods, such as long retention times or complex mobile phases, stability-indicating Ultra-Fast Liquid Chromatography (UFLC) methods have been developed. indexcopernicus.com These methods provide a simple, rapid, and precise approach for the estimation of this compound bromide in bulk and tablet dosage forms. indexcopernicus.com

A validated UFLC method uses an isocratic elution with a C18 column and a mobile phase of potassium dihydrogen phosphate (B84403) buffer and acetonitrile. indexcopernicus.com The method demonstrates good separation with a retention time of approximately 4.4 minutes. indexcopernicus.com Importantly, this stability-indicating assay method can distinguish the active ingredient from its degradation products formed under various stress conditions like acid and alkali hydrolysis, oxidation, and thermal degradation. indexcopernicus.com The method is validated as per ICH guidelines for parameters including system suitability, linearity, precision, accuracy, and robustness. indexcopernicus.com

Table 2: UFLC Method Parameters for this compound Bromide Analysis

| Parameter | Details |

|---|---|

| Chromatographic System | Ultra-Fast Liquid Chromatography indexcopernicus.com |

| Column | Phenomenex Kinetex 5 µ C18 100A (250 x 4.6 mm) indexcopernicus.com |

| Mobile Phase | 0.05 M Potassium Dihydrogen Phosphate buffer (pH 7.5) : Acetonitrile (50:50 v/v) indexcopernicus.com |

| Flow Rate | 1.0 ml/min indexcopernicus.com |

| Detection Wavelength | 227 nm (PDA Detector) indexcopernicus.com |

| Retention Time (Rt) | 4.4 ± 0.1 min indexcopernicus.com |

| Linearity Range | 2-12 µg/mL indexcopernicus.com |

| Correlation Coefficient (r²) | > 0.9991 indexcopernicus.com |

High-Performance Thin Layer Chromatography (HPTLC)

HPTLC offers a simple, rapid, and precise alternative for the estimation of this compound bromide in bulk and pharmaceutical dosage forms. researchgate.net This technique operates on the principle of separating components based on their differential adsorption on a stationary phase as a mobile phase moves through it. ijrrjournal.com

For this compound bromide, a method has been developed using a mobile phase of n-butanol and glacial acetic acid. researchgate.net The analysis is performed by scanning the TLC plates at a specific wavelength to determine the Rf value. The Rf value for this compound bromide was found to be 0.37. researchgate.net The LOD and LOQ for this method were reported as 6 µg/ml and 18 µg/ml, respectively, with a linearity range of 20-100 µg/ml. researchgate.net

Table 3: HPTLC Method for this compound Bromide Analysis

| Parameter | Details |

|---|---|

| Mobile Phase | n-butanol : Glacial Acetic Acid (9:1 v/v) researchgate.net |

| Detection Wavelength | 299 nm researchgate.net |

| Rf Value | 0.37 researchgate.net |

| Linearity Range | 20-100 µg/ml researchgate.net |

| LOD | 6 µg/ml researchgate.net |

| LOQ | 18 µg/ml researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative and Qualitative Analysis

LC-MS/MS is a powerful technique used for high-sensitivity quantification of this compound, particularly in biological matrices like urine. waters.com This method combines the separation capabilities of liquid chromatography with the sensitive and selective detection provided by tandem mass spectrometry.

An application for the analysis of this compound in urine utilizes mixed-mode weak cation exchange chromatography for sample preparation and an XTerra MS C18 column for separation. waters.com The mobile phase consists of ammonium (B1175870) bicarbonate in water and methanol. waters.com The mass spectrometer is operated in a selected reaction monitoring (SRM) mode, which provides high selectivity and sensitivity for quantitative analysis. thermofisher.com The identification of the analyte is confirmed by comparing the retention time and the ratio of specific product ions to a reference standard. nih.gov

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. These methods are vital for characterizing the solid-state properties of drugs like this compound.

Differential Scanning Calorimetry (DSC) in this compound Research

Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used to investigate the thermal properties of this compound. nih.govbibliotekanauki.pl DSC measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. mdpi.com This allows for the determination of thermodynamic parameters such as melting point (Tm), glass transition temperature (Tg), and enthalpy of transitions (ΔH). openaccessjournals.com

In this compound research, DSC is employed for several key purposes. Firstly, it is used to determine the melting point of the pure drug, which is a critical parameter for identification and purity assessment. lgcstandards.comavantorsciences.com this compound bromide has a reported melting point of approximately 127-128 °C. lgcstandards.comavantorsciences.com Secondly, DSC is a key technique, often used alongside FT-IR, for assessing drug-excipient compatibility. researchgate.netrjptonline.org Physical mixtures of this compound with various excipients are analyzed, and any significant shift in the melting endotherm of the drug or the appearance of new thermal events can indicate a physical or chemical interaction. nih.govrjptonline.org This information is essential for selecting stable excipient combinations during the formulation development process. researchgate.net

| Parameter | Value | Significance | Reference |

| Melting Point (Tm) | 127 - 128 °C | A characteristic physical property used for identification and purity assessment of this compound bromide. | lgcstandards.comavantorsciences.com |

Degradation Kinetics and Stability Profile of Valethamate

Hydrolytic Degradation Pathways of Valethamate

The ester and quaternary ammonium (B1175870) functional groups in this compound's structure render it susceptible to hydrolysis. Studies have confirmed its degradation in both acidic and alkaline conditions. indexcopernicus.comresearchgate.net

The rate and mechanism of this compound's hydrolysis are highly dependent on the pH of the solution. The process has been shown to follow first-order kinetics. At a physiological pH of 7.4, the hydrolysis has a reported half-life of 8.2 hours.

Acidic Hydrolysis : In acidic environments with a pH below 3, the primary degradation pathway is the hydrolysis of the ester bond.

Alkaline Hydrolysis : Under alkaline conditions (pH > 10), saponification, which is the base-catalyzed hydrolysis of the ester, occurs. This environment also leads to the degradation of the quaternary ammonium structure.

Table 1: pH-Dependent Hydrolysis of this compound

| pH Condition | Mechanism | Kinetic Profile | Half-Life (t½) |

|---|---|---|---|

| Acidic (pH < 3) | Ester Hydrolysis | First-Order | Not specified |

| Neutral (pH 7.4) | Ester Hydrolysis | First-Order | 8.2 hours |

| Alkaline (pH > 10) | Saponification & Quaternary Ammonium Degradation | First-Order | Not specified |

The products formed from the hydrolytic degradation of this compound differ based on the pH of the solution.

Under acidic conditions, the cleavage of the ester linkage results in the formation of 3-Methyl-2-phenylpentanoic acid and 2-(Diethylmethylamino)ethanol.

In alkaline media, the saponification process yields sodium 3-methyl-2-phenylpentanoate.

Table 2: Identified Hydrolytic Degradants of this compound

| Degradation Condition | Degradation Products |

|---|

Oxidative Degradation Mechanisms of this compound

This compound is also prone to degradation through oxidative pathways. Forced degradation studies utilizing oxidizing agents like hydrogen peroxide (H₂O₂) have been conducted to investigate this instability. indexcopernicus.com One study noted a 15% degradation of the compound after 24 hours of exposure to a 3% hydrogen peroxide solution.

In pharmaceutical formulations, this compound can undergo oxidation to produce N-oxide derivatives. This reaction is a key pathway in its oxidative degradation profile.

Light acts as a catalyst for the oxidative degradation of this compound, accelerating the formation of N-oxide derivatives. This photosensitivity is a critical factor to consider in the storage and packaging of this compound-containing products.

Thermal Degradation Studies of this compound

Thermal stress is another factor that can compromise the stability of this compound. indexcopernicus.comresearchgate.net Studies indicate that the compound undergoes decomposition at elevated temperatures. Thermal degradation occurs at temperatures exceeding 150°C. The primary mechanism of thermal decomposition is the cleavage of the ester bond, which results in the release of volatile hydrocarbons. These volatile products can be identified using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

Cleavage of Ester Bonds under Thermal Stress

Thermal stress is a significant factor in the degradation of this compound. When subjected to temperatures exceeding 150°C, the ester bond within the this compound molecule is susceptible to cleavage. This chemical reaction breaks the molecule into smaller constituents.

Forced degradation studies, which are conducted under more extreme conditions than typical stability testing, are used to understand these breakdown pathways. In the case of this compound, thermal degradation is a key aspect investigated in these studies. indexcopernicus.comresearchgate.net The process involves subjecting the compound to high temperatures to accelerate the degradation process and identify the resulting products. indexcopernicus.com One study utilized a temperature of 70°C for 24 hours to induce thermal degradation. indexcopernicus.com

Volatile Hydrocarbon Release during Thermal Decomposition

A consequence of the thermal decomposition of this compound is the release of volatile hydrocarbons. Gas chromatography-mass spectrometry (GC-MS) is a technique used to detect and identify these volatile compounds. The identification of these hydrocarbons provides further insight into the fragmentation pattern of the this compound molecule under thermal stress.

The release of these volatile substances is a direct result of the breakdown of the larger this compound molecule into smaller, more volatile fragments. atlantis-press.comcanada.ca The specific hydrocarbons released can help to elucidate the precise mechanisms of thermal decomposition.

Table 1: Thermal Degradation of this compound

| Stress Factor | Effect | Resulting Products |

| Thermal Stress (>150°C) | Cleavage of ester bonds | Volatile hydrocarbons |

| Thermal Stress (70°C for 24h) | Degradation of the compound | Not specified |

Photolytic and Other Stress Degradation Pathways

In addition to thermal stress, this compound is also susceptible to degradation from other environmental factors, including light (photolytic degradation). indexcopernicus.comresearchgate.net Forced degradation studies are designed to investigate the effects of these various stress conditions, which also include acid and alkali hydrolysis and oxidation. indexcopernicus.comresearchgate.net

Photolytic degradation occurs when the molecule absorbs light energy, leading to chemical reactions that alter its structure. dergipark.org.tr Like thermal degradation, this process can lead to a loss of potency and the formation of degradation products. Studies have shown that this compound degrades under photolytic conditions, highlighting the need for protection from light during storage and handling. researchgate.net

Oxidative degradation is another pathway that can affect the stability of this compound. indexcopernicus.com This can be induced by exposure to oxidizing agents or, in some cases, catalyzed by light. One study used 3% hydrogen peroxide to induce oxidative stress. indexcopernicus.com

Hydrolysis, the reaction with water, can also lead to the degradation of this compound, particularly under acidic or alkaline conditions. indexcopernicus.com The ester functional group in this compound is susceptible to hydrolysis, which would result in the formation of a carboxylic acid and an alcohol.

Table 2: Forced Degradation Studies on this compound

| Stress Condition | Reagents/Conditions | Observation |

| Acid Hydrolysis | 0.1N HCl, 24 hrs | Degradation observed |

| Alkali Hydrolysis | 0.1N NaOH, 24 hrs | Degradation observed |

| Oxidative Stress | 3% H2O2, 24 hrs | Degradation observed |

| Thermal Degradation | 70°C, 24 hrs | Degradation observed |

| Photolytic Degradation | UV radiation | Degradation observed |

Computational Chemistry and Molecular Modeling of Valethamate

Molecular Docking Simulations for Receptor Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dergipark.org.tr For Valethamate, which acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors, docking simulations are crucial for predicting its binding affinity. patsnap.com These simulations model the interaction between this compound (the ligand) and the muscarinic receptor (the protein).

The primary goal of these simulations is to identify the most stable binding pose and to estimate the binding energy, which is indicative of the ligand's affinity for the receptor. A lower binding energy generally corresponds to a higher binding affinity. mdpi.com Factors such as hydrogen bonds, hydrophobic interactions, and electrostatic forces play a significant role in the stability of the ligand-receptor complex. researchgate.net While specific docking studies for this compound are not extensively detailed in the provided results, the general methodology involves preparing the 3D structures of both this compound and the target receptor, and then using a scoring function to evaluate the different binding poses. dergipark.org.tr

Table 1: Key Interactions in Ligand-Receptor Binding

| Interaction Type | Description |

| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. |

| Hydrophobic Interactions | The tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous solution and exclude water molecules. |

| Electrostatic Forces | The attractive or repulsive forces between particles that are caused by their electric charges. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |

Molecular Dynamics Simulations for Ligand-Protein Interaction Dynamics

Molecular dynamics (MD) simulations offer a more dynamic view of the ligand-protein interaction compared to the static picture provided by molecular docking. nih.gov MD simulations track the movements of atoms and molecules over time, providing insights into the conformational changes that occur upon ligand binding. mdpi.comuzh.ch For this compound, an MD simulation would model the dynamic behavior of the this compound-muscarinic receptor complex.

These simulations can reveal the stability of the binding pose predicted by docking studies and identify key residues involved in the interaction. nih.gov The flexibility of both the ligand and the protein is taken into account, which is crucial for understanding the binding mechanism. mdpi.com The results of MD simulations can be used to calculate binding free energies, which provide a more accurate prediction of binding affinity than docking scores alone. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. taylorandfrancis.com For this compound, QSAR models can be developed for a series of its analogues to predict their anticholinergic activity. patsnap.com

The process involves:

Data Collection: Gathering a dataset of this compound analogues with their experimentally determined biological activities.

Descriptor Calculation: Calculating various molecular descriptors for each analogue. These descriptors quantify different aspects of the molecule's structure, such as its size, shape, and electronic properties. taylorandfrancis.com

Model Development: Using statistical methods to build a mathematical model that correlates the descriptors with the biological activity. frontiersin.org

Model Validation: Assessing the predictive power of the model using internal and external validation techniques. nih.gov

A well-validated QSAR model can be used to predict the activity of new, unsynthesized this compound analogues, thereby guiding the design of more potent compounds. nih.gov

Table 2: Common Molecular Descriptors in QSAR

| Descriptor Type | Examples | Description |

| Constitutional | Molecular Weight, Number of atoms | Describes the basic composition of the molecule. |

| Topological | Connectivity indices, Wiener index | Describes the atomic connectivity within the molecule. |

| Geometrical | Molecular surface area, Molecular volume | Describes the 3D properties of the molecule. |

| Electronic | Dipole moment, HOMO/LUMO energies | Describes the electronic properties of the molecule. |

| Physicochemical | LogP (lipophilicity), Molar refractivity | Describes the physicochemical properties of the molecule. |

In Silico Approaches to Drug Design and Lead Optimization for this compound

In silico approaches encompass a range of computational methods used in drug discovery to identify and optimize lead compounds. scfbio-iitd.res.inresearchgate.net These methods are integral to modern drug design, helping to reduce the time and cost associated with traditional drug discovery processes. nih.gov For this compound, these approaches can be used to design novel analogues with improved properties.

The process of in silico drug design and lead optimization for this compound would typically involve:

Virtual Screening: Using computational methods to screen large libraries of compounds to identify those that are likely to bind to the muscarinic receptor. scfbio-iitd.res.in

De Novo Design: Using computational algorithms to design new molecules from scratch that are predicted to have high affinity and selectivity for the target receptor. scfbio-iitd.res.in

ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its analogues. frontiersin.org This helps in identifying candidates with favorable pharmacokinetic and safety profiles.

Through these in silico strategies, researchers can prioritize the synthesis and testing of the most promising this compound analogues, accelerating the development of new and improved therapeutic agents. nih.govfrontiersin.org

Advanced Research Methodologies and Future Directions in Valethamate Chemical Biology

Advanced Analytical Techniques for Trace Analysis and Degradant Identification

Ensuring the purity and stability of Valethamate is critical for its use. Advanced analytical methods are essential for quantifying the active pharmaceutical ingredient (API) and identifying any potential degradation products that may arise during manufacturing or storage. Stability-indicating assay methods (SIAM) are designed to distinguish the intact drug from its degradants, providing crucial information on how the drug's quality changes under various environmental factors like light, humidity, and temperature. indexcopernicus.com

Several sophisticated chromatographic techniques have been developed for the analysis of this compound bromide. indexcopernicus.com High-Performance Liquid Chromatography (HPLC) and Ultra-Fast Liquid Chromatography (UFLC) are prominent among these. indexcopernicus.comjournaljamps.com These methods offer high sensitivity and specificity for quantifying this compound in bulk drug and pharmaceutical dosage forms. journaljamps.comresearchgate.net

Forced degradation studies are a key component of this research, where this compound is exposed to stress conditions such as acid and alkali hydrolysis, oxidation, and thermal and UV radiation. indexcopernicus.comjournaljamps.com Subsequent analysis by methods like UFLC allows for the separation and detection of the resulting degradation products, demonstrating the specificity of the analytical method. indexcopernicus.comjournaljamps.com The primary degradation pathways for this compound involve its ester and quaternary ammonium (B1175870) functionalities.

Modern analytical protocols for this compound bromide utilize a range of chromatographic conditions to achieve optimal separation and quantification. These methods have been validated according to International Council for Harmonisation (ICH) guidelines for parameters including linearity, precision, accuracy, and robustness. journaljamps.com

| Technique | Column | Mobile Phase | Flow Rate | Detection (λmax) | Retention Time | Reference |

|---|---|---|---|---|---|---|

| UFLC | Phenomenex Kinetex 5 µ C18 (250x4.6 mm) | 0.05 M Potassium dihydrogen phosphate (B84403) buffer (pH 7.5) and Acetonitrile (B52724) (50:50) | 1 mL/min | 227 nm | 4.4 ± 0.1 min | indexcopernicus.comjournaljamps.com |

| RP-HPLC | Merck C8 (250 x 4.6 mm, 5 micron) | Methanol (B129727) and 25 mM Potassium dihydrogen ortho-phosphate (B1173645) buffer (pH 2.5) (55:45) | 1.0 mL/min | 210 nm | Not Specified | researchgate.net |

| HPTLC | Not Specified | n-butanol and glacial acetic acid (9:1) | Not Specified | 299 nm | Rf = 0.37 | researchgate.net |

Chemoinformatics and Big Data Approaches in this compound Research

The integration of computational tools is revolutionizing pharmaceutical research, and this compound studies stand to benefit significantly from these approaches. researchgate.net Chemoinformatics and big data analytics offer powerful methodologies for managing chemical and biological data, predicting compound properties, and gaining new insights from large-scale studies. nih.govnih.gov

Chemoinformatics merges chemistry with information science to manage and analyze chemical data. researchgate.net For this compound, this involves:

Database Integration: Utilizing public databases like ChEMBL and PubChem, which store extensive information on this compound's chemical properties, molecular formula (C₁₉H₃₂BrNO₂), and biological activities. ebi.ac.uknih.govebi.ac.uk This allows researchers to access and cross-reference standardized data.

Structure-Property Relationship Modeling: Applying quantitative structure-activity relationship (QSAR) models to predict the biological activity or physicochemical properties of this compound derivatives based on their chemical structure. nih.gov

Virtual Screening and Molecular Dynamics: Employing computational simulations to explore the interaction of this compound with its known muscarinic receptor targets or to screen virtual libraries for compounds with similar properties. mdpi.com These in silico techniques can predict binding affinities and elucidate interaction mechanisms at the molecular level, saving time and resources compared to traditional experimentation. researchgate.netmdpi.com

| Methodology | Application to this compound | Potential Outcome | Reference |

|---|---|---|---|

| Database Mining | Aggregate data on this compound from sources like ChEMBL, PubChem, and clinical trial registries. | Consolidated view of chemical properties, biological assays, and clinical findings. | ebi.ac.uknih.govjmir.org |

| QSAR Modeling | Develop models linking this compound's structural features to its antimuscarinic activity or chemical stability. | Guide the design of new analogues with improved properties. | nih.gov |

| Molecular Docking | Simulate the binding of this compound to muscarinic receptor subtypes or potential off-targets. | Elucidate binding modes and predict selectivity. | nih.gov |

| Big Data Analytics (Clinical) | Analyze aggregated data from multiple clinical trials on this compound. | Identify subpopulations with differential responses; refine understanding of efficacy across different demographics. | nih.govnih.govnih.gov |

| Big Data Analytics (Pharmacovigilance) | Analyze electronic health records and adverse event reporting systems. | Enhance detection of rare or long-term adverse effects not apparent in smaller trials. | researchgate.net |

Big Data Analytics involves analyzing large, complex datasets to uncover patterns and insights. nih.gov In the context of this compound, this could involve analyzing data from electronic health records, clinical trials, and pharmacovigilance databases. jmir.orgresearchgate.net Such analyses could help in personalizing medicine by identifying patient-specific factors that influence the response to this compound, thereby improving therapeutic outcomes. nih.gov

Exploration of Novel Biochemical Targets beyond Muscarinic Receptors

This compound's established mechanism of action is the competitive, non-selective blockade of muscarinic acetylcholine (B1216132) receptors (mAChRs). researchgate.net These receptors (subtypes M1-M5) are widely distributed throughout the body and are involved in regulating smooth muscle contraction, heart rate, and glandular secretions. researchgate.netresearchgate.net While its effects are primarily attributed to blocking M3 receptors on smooth muscle cells, the compound's non-selectivity means it interacts with other subtypes as well. researchgate.net

However, modern chemical biology provides tools to investigate whether this compound has biochemical targets beyond the mAChR family. The exploration of such "off-target" interactions is crucial for a complete understanding of a drug's biological activity profile. Techniques such as chemical proteomics, which uses chemical probes to identify protein-drug interactions on a proteome-wide scale, could be employed.

Future research could focus on:

Affinity-Based Proteomics: Using immobilized this compound analogues as bait to "fish" for interacting proteins from cell lysates. Identified proteins could then be analyzed using mass spectrometry.

Phenotypic Screening: Assessing the effects of this compound in diverse cell-based assays that are not directly linked to muscarinic signaling. Any observed activity could point towards novel mechanisms or targets.

Computational Target Prediction: Employing chemoinformatic algorithms to screen this compound's structure against databases of known protein binding sites to predict potential non-muscarinic interactions.

Discovering novel targets could provide a molecular basis for some of the drug's observed side effects or open up entirely new therapeutic possibilities for this compound or its derivatives. This aligns with a broader trend in chemical biology to expand the known "druggable" target space. rsc.org

Strategies for Overcoming Chemical Instability Challenges in this compound Formulations

Addressing these instability challenges requires sophisticated formulation strategies:

Excipient Selection: The choice of excipients is critical. Some excipients can either promote drug degradation or enhance stability. For instance, the decomposition of fillers like calcium hydrogenphosphate dihydrate can accelerate the degradation of sensitive drugs. researchgate.net Conversely, the inclusion of stabilizers such as sodium pyrophosphate has been shown to improve the stability of certain formulations. researchgate.net

Moisture Protection: For hygroscopic compounds, which are sensitive to moisture, strategies like film coating or encapsulation can create a physical barrier to protect the active ingredient from environmental humidity. nih.gov Co-processing with excipients that preferentially absorb moisture can also deflect it away from the drug. nih.gov

Crystal Engineering: The technique of co-crystallization, where the active ingredient is combined with a benign co-former to create a new crystalline solid, can alter the physicochemical properties of a drug, including its stability and hygroscopicity. nih.gov

Controlled-Release Formulations: Advanced formulations, such as double-layer tablets, can be designed to manage drug release profiles. researchgate.net Studies have explored using various polymers like xanthan gum, sodium alginate, and hydroxypropylmethyl cellulose (B213188) to create a matrix layer that controls the release of this compound, which can also protect the drug and improve its stability within the formulation. researchgate.net

By understanding the degradation pathways through analytical studies, formulation scientists can proactively design delivery systems that mitigate chemical instability and ensure the drug's integrity. indexcopernicus.com

Opportunities for Collaborative Interdisciplinary Research on this compound

The future advancement of this compound research hinges on fostering collaboration across multiple scientific disciplines. The complexity of modern drug research, from molecular characterization to clinical application, necessitates an integrated approach.

Key opportunities for interdisciplinary collaboration include:

Analytical and Computational Chemistry: Analytical chemists can identify and characterize degradation products, providing essential data for computational chemists to model their potential toxicity or biological activity using chemoinformatic tools. indexcopernicus.comresearchgate.net

Chemical Biology and Pharmacology: Chemical biologists can use advanced techniques to search for novel biochemical targets, with pharmacologists then validating these targets and exploring their physiological relevance. rsc.org

Pharmaceutical Science and Data Science: Formulation scientists developing next-generation delivery systems for this compound can collaborate with data scientists who analyze big data from clinical outcomes to determine how different formulations perform in diverse patient populations. nih.govresearchgate.net

Systems Biology and Clinical Research: Integrating data from chemoinformatics, proteomics, and clinical trials can create comprehensive systems-level models of how this compound functions. uni-bielefeld.de This approach, grounded in interdisciplinary collaboration, can lead to innovative solutions for complex chemical and biological problems. uni-bielefeld.de

Such collaborations are essential to not only deepen the fundamental understanding of this compound's chemical biology but also to translate these findings into more effective and refined therapeutic strategies.

Q & A

Basic Research Questions

Q. What experimental models are most suitable for studying Valethamate’s mechanism of action in vivo and in vitro?

- Methodological Answer: Begin with in vitro assays (e.g., receptor binding studies using radioligand displacement assays) to identify molecular targets. Validate findings in animal models (e.g., rodent gastrointestinal or smooth muscle studies) to assess physiological effects. Include dose-response curves and control groups to isolate this compound-specific effects . For reproducibility, document protocols in alignment with journal guidelines, such as those from Beilstein Journal of Organic Chemistry (e.g., compound purity verification, spectral data) .

Q. How can researchers design a robust pharmacokinetic study for this compound?

- Methodological Answer: Use LC-MS/MS for high-sensitivity quantification of this compound in plasma/tissue samples. Employ compartmental modeling (e.g., non-linear mixed-effects modeling) to estimate absorption, distribution, and clearance parameters. Ensure sample size calculations are based on pilot data to achieve statistical power (>80%) . Cross-validate results with in silico ADMET predictions using tools like GastroPlus or Simcyp .

Advanced Research Questions

Q. How should contradictory data on this compound’s efficacy across different experimental systems be resolved?

- Methodological Answer: Conduct sensitivity analyses to identify variables (e.g., species-specific metabolism, dosing regimens) contributing to discrepancies. Perform meta-analyses of published datasets, applying heterogeneity tests (e.g., I² statistic) to quantify variability. If inconsistencies persist, design a harmonized protocol across labs, standardizing factors like animal strain, diet, and endpoint measurements .

Q. What strategies optimize this compound’s synthetic pathway for high-purity yields in academic settings?

- Methodological Answer: Use DoE (Design of Experiments) to test reaction parameters (e.g., solvent polarity, catalyst loading). Characterize intermediates via NMR and HPLC-UV to identify side products. For scalability, compare batch vs. flow chemistry approaches, prioritizing atom economy and E-factor metrics . Submit synthetic details to repositories like ChemRxiv for peer validation.

Q. How can researchers validate this compound’s target engagement in complex biological systems?

- Methodological Answer: Apply thermal proteome profiling (TPP) or CETSA to map drug-target interactions in live cells. Pair with CRISPR-Cas9 knockout models to confirm functional relevance. For spatial resolution, use imaging techniques (e.g., fluorescence polarization microscopy) in ex vivo tissues . Disclose raw data in supplemental files with FAIR (Findable, Accessible, Interoperable, Reusable) standards .

Data Analysis & Reporting

Q. What statistical frameworks are appropriate for analyzing this compound’s dose-dependent effects in multi-omics datasets?

- Methodological Answer: Use multivariate analysis (e.g., PCA or PLS-DA) to reduce dimensionality in transcriptomic/proteomic data. For dose-response relationships, apply hierarchical Bayesian modeling to account for inter-individual variability. Report effect sizes with 95% confidence intervals and p-values adjusted for multiple comparisons (e.g., Benjamini-Hochberg) .

Q. How should negative or inconclusive results from this compound studies be documented to avoid publication bias?

- Methodological Answer: Submit registered reports to journals like eLife or PLOS ONE, where peer review occurs before data collection. Use platforms like OSF to pre-register hypotheses and analysis plans. In manuscripts, include power analyses and raw datasets to demonstrate methodological rigor, even if findings are null .

Interdisciplinary Approaches

Q. What computational tools integrate structural and pharmacological data to predict this compound’s off-target effects?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.